molecular formula C14H22ClNO B1441123 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1146956-94-6

3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride

Cat. No.: B1441123
CAS No.: 1146956-94-6
M. Wt: 255.78 g/mol
InChI Key: GXQVDXURIGIWDW-UHFFFAOYSA-N
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Description

3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO and a molecular weight of 255.78358 g/mol . This compound is characterized by a pyrrolidine ring substituted with a phenoxy group bearing a tert-butyl substituent. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-(tert-butyl)phenol with pyrrolidine in the presence of a suitable base to form the intermediate 3-[2-(tert-butyl)phenoxy]pyrrolidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(2-tert-butylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-14(2,3)12-6-4-5-7-13(12)16-11-8-9-15-10-11;/h4-7,11,15H,8-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQVDXURIGIWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate (0.78 g, 2.44 mmol) and hydrochloric acid (7.0 mL of a 4.0 N solution in dioxane, 28.0 mmol) was reacted at room temperature for 16 h. Then, the reaction mixture was concentrated under reduced pressure. The residue was triturated with ethyl acetate to provide 3-(2-tert-butylphenoxy)pyrrolidine hydrochloride as a colorless solid (0.52 g, 83%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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